molecular formula C9H15N3 B13318055 3-(cyclopropylmethyl)-4-ethyl-1H-pyrazol-5-amine

3-(cyclopropylmethyl)-4-ethyl-1H-pyrazol-5-amine

Cat. No.: B13318055
M. Wt: 165.24 g/mol
InChI Key: NKTDRLNNWYMOKE-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-4-ethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclopropylmethyl group and an ethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethyl)-4-ethyl-1H-pyrazol-5-amine typically involves the cyclopropylmethylation of a suitable pyrazole precursor. One common method is the reaction of 4-ethyl-1H-pyrazole-5-carboxylic acid with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-4-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids or ketones.

    Reduction: Formation of pyrazole alcohols or amines.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

3-(Cyclopropylmethyl)-4-ethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethyl)-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropylmethyl and ethyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethyl)-1H-pyrazol-5-amine: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    4-Ethyl-1H-pyrazol-5-amine: Lacks the cyclopropylmethyl group, which may influence its physical properties and applications.

Uniqueness

3-(Cyclopropylmethyl)-4-ethyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopropylmethyl and ethyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-(cyclopropylmethyl)-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-2-7-8(5-6-3-4-6)11-12-9(7)10/h6H,2-5H2,1H3,(H3,10,11,12)

InChI Key

NKTDRLNNWYMOKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)CC2CC2

Origin of Product

United States

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